Specific Optical Rotation: Absolute Differentiation from the (R)-Enantiomer and Achiral Analogs
The specific optical rotation of (S)-(-)-N-(1-Phenylethyl)succinamic acid is [α]²⁴/D = −111° (c = 2 in ethanol), exactly opposite to that of its (R)-enantiomer (CAS 21752-33-0), which exhibits [α]²⁴/D = +111° (c = 2 in ethanol) . Achiral succinamic acid shows no optical rotation (0°). This unambiguous 222° difference in rotation between enantiomers confirms chiral identity and enables precise quality control for enantioselective applications.
| Evidence Dimension | Specific Optical Rotation ([α]²⁴/D) |
|---|---|
| Target Compound Data | [α]²⁴/D = −111° (c = 2, ethanol) |
| Comparator Or Baseline | (R)-enantiomer: [α]²⁴/D = +111° (c = 2, ethanol); Achiral succinamic acid: 0° |
| Quantified Difference | 222° difference between enantiomers; 111° magnitude difference from achiral baseline |
| Conditions | Measured at 24 °C using sodium D-line (589 nm), concentration 2 g/100 mL in ethanol |
Why This Matters
The distinct negative rotation serves as a direct identity test and ensures procurement of the correct enantiomer for stereoselective syntheses and resolutions.
